molecular formula C32H58 B14708059 Hexacosylbenzene CAS No. 13024-80-1

Hexacosylbenzene

Cat. No.: B14708059
CAS No.: 13024-80-1
M. Wt: 442.8 g/mol
InChI Key: IKTAPDJXVHLCBS-UHFFFAOYSA-N
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Description

Hexacosylbenzene (C₆H₅-C₂₆H₅₃) is a long-chain alkylbenzene derivative consisting of a benzene ring substituted with a hexacosyl (26-carbon) alkyl chain. Alkylbenzenes are characterized by their hydrophobic nature, with solubility and melting points influenced by the alkyl chain length. For instance, shorter-chain analogs like hexylbenzene (C₆H₅-C₆H₁₃) are liquids at room temperature, whereas longer chains (e.g., hexacosyl) likely result in waxy solids with higher melting points. Such compounds are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions .

Properties

CAS No.

13024-80-1

Molecular Formula

C32H58

Molecular Weight

442.8 g/mol

IUPAC Name

hexacosylbenzene

InChI

InChI=1S/C32H58/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-32-30-27-25-28-31-32/h25,27-28,30-31H,2-24,26,29H2,1H3

InChI Key

IKTAPDJXVHLCBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Hexacosylbenzene can be synthesized through several methods, including:

Industrial production of this compound often involves continuous processes to ensure high yield and purity. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .

Chemical Reactions Analysis

Hexacosylbenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions include benzylic halides, carboxylic acids, and various substituted benzene derivatives.

Scientific Research Applications

Hexacosylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosylbenzene primarily involves its interaction with other molecules through its benzene ring and long alkyl chain. The benzene ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions are crucial in applications such as surfactants and organic electronics, where the compound’s ability to reduce surface tension and enhance charge transport is utilized .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hexacosylbenzene with structurally related benzene derivatives, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Key Properties Applications
This compound C₃₂H₅₈ ~434.8 g/mol Likely waxy solid; highly hydrophobic due to long alkyl chain. Potential surfactant or lubricant additive (inferred from alkylbenzene uses).
Hexamethylbenzene C₁₂H₁₈ 162.28 g/mol Solid (mp ~165°C); aromatic stability; ChemSpider ID: 6642 . Organic synthesis intermediate; model compound in crystallography.
Hexaphenylbenzene C₄₂H₃₀ 534.7 g/mol Rigid, star-shaped structure; hydrogenated derivatives studied for cyclohexane frameworks . Building block for supramolecular materials and catalysts .
Hexa(4-formylphenyl)benzene C₆₆H₄₂O₆ 930.99 g/mol C₆-symmetric ligand; white powder; used in covalent organic frameworks (COFs) . Gas storage (CO₂/CH₄) and heterogeneous catalysis.
Hexachlorobenzene C₆Cl₆ 284.78 g/mol Crystalline solid; toxic and persistent environmental pollutant . Historical use as a pesticide; now regulated due to carcinogenicity.
Hexylbenzene C₁₂H₁₈ 162.28 g/mol Liquid (bp ~225°C); HMDB ID: HMDB0061815; neutral aromatic compound . Solvent; intermediate in organic reactions.

Key Differences and Insights:

Structural Influence on Physical Properties: Alkyl chain length directly impacts physical state. Hexylbenzene (C₆ chain) is liquid, while this compound (C₂₆) is predicted to be solid. Hexaphenylbenzene’s rigidity contrasts with the flexibility of alkyl-substituted analogs . Halogenation (e.g., hexachlorobenzene) introduces toxicity and environmental persistence, unlike non-halogenated derivatives .

Synthetic Methods :

  • Alkylbenzenes : Produced via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling.
  • Arylbenzenes : Synthesized through Suzuki-Miyaura coupling, enabling precise control over substituents .
  • Halogenated Derivatives : Often formed via electrophilic substitution (e.g., Cl₂ with FeCl₃ catalyst) .

Functional Applications :

  • Materials Science : Hexaphenylbenzene and its derivatives are pivotal in designing COFs and star-shaped polymers .
  • Environmental Impact : Hexachlorobenzene’s toxicity underscores the importance of substituent choice in industrial applications .

Research Findings and Challenges

  • This compound: Limited data exist, but its long alkyl chain suggests utility in self-assembled monolayers (SAMs) or lipid bilayer studies. Challenges include synthesis scalability and purification due to high molecular weight.
  • Hexaphenylbenzene Derivatives : Recent studies highlight their role in creating porous materials with tunable pore sizes for gas adsorption .
  • Hexachlorobenzene : Ongoing research focuses on remediation strategies, such as photocatalytic degradation, to mitigate its environmental persistence .

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